molecular formula C7H7IN2O2 B6604447 ethyl 5-iodopyrimidine-4-carboxylate CAS No. 1370725-03-3

ethyl 5-iodopyrimidine-4-carboxylate

Cat. No.: B6604447
CAS No.: 1370725-03-3
M. Wt: 278.05 g/mol
InChI Key: BAIWUPZFGKPRCP-UHFFFAOYSA-N
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Description

Ethyl 5-iodopyrimidine-4-carboxylate is a pyrimidine derivative featuring an iodine substituent at the 5-position and an ethyl ester group at the 4-position of the heterocyclic ring. Pyrimidine derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and utility in synthetic transformations.

Properties

IUPAC Name

ethyl 5-iodopyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-2-12-7(11)6-5(8)3-9-4-10-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIWUPZFGKPRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370725-03-3
Record name ethyl 5-iodopyrimidine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodopyrimidine-4-carboxylate typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 5-bromopyrimidine-4-carboxylate with sodium iodide in the presence of a suitable solvent, such as acetone or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with iodine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodopyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide, acetone, or acetonitrile as solvents, elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Iodinated pyrimidine derivatives with higher oxidation states.

    Reduction: Deiodinated pyrimidine derivatives.

    Coupling Reactions: Biaryl or alkyne-substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 5-iodopyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for biochemical assays.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 5-iodopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of nucleic acid-related enzymes by mimicking the natural substrates of these enzymes. The iodine atom can participate in halogen bonding, enhancing the binding affinity to the target enzyme. In materials science, the compound’s electronic properties are exploited to develop semiconducting materials.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Key Properties/Effects
Ethyl 4-aminopyrimidine-5-carboxylate 4-NH₂, 5-COOEt C₇H₉N₃O₂ Amino group enhances hydrogen bonding; higher solubility in polar solvents .
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 2-CF₃, 5-COOEt C₈H₇F₃N₂O₂ CF₃ group increases electron-withdrawing effects, reducing basicity; moderate solubility .
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(4-CNPh), 6-CH₃, 2-S C₁₉H₁₈N₄O₂S Cyanophenyl and thioxo groups enhance π-π stacking; used in antimicrobial studies .
This compound 5-I, 4-COOEt C₇H₇IN₂O₂ Iodine provides steric bulk, lowers solubility in polar solvents, and acts as a superior leaving group in nucleophilic substitutions.

Key Observations :

  • Electronic Effects : The iodine atom in the target compound is less electronegative than CF₃ () but more polarizable, facilitating charge transfer in reactions .
  • Steric Impact: Iodine’s larger atomic radius (1.98 Å vs. 0.66 Å for CF₃) may distort the pyrimidine ring conformation, as seen in analogs like ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate, where substituents induce non-planar ring conformations .
  • Solubility: Compared to the amino-substituted analog (), the iodine derivative likely has lower aqueous solubility due to reduced hydrogen-bonding capacity .

Crystallographic and Structural Insights

Crystal structures of related compounds (e.g., and ) reveal that bulky substituents influence molecular packing. For example, the pyrimidine ring in ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate adopts a half-chair conformation due to steric interactions .

Biological Activity

Ethyl 5-iodopyrimidine-4-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis, and relevance in various research contexts.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an iodine atom at the 5-position and an ethyl ester group at the 4-position. The presence of iodine enhances the compound's reactivity and electronic characteristics, making it a valuable building block in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 5-bromopyrimidine-4-carboxylate with sodium iodide in solvents such as acetone or acetonitrile, often under elevated temperatures to facilitate substitution reactions. This synthetic route is crucial for producing the compound in sufficient purity for biological studies.

This compound has been studied for its role as a potential inhibitor of nucleic acid-related enzymes. The iodine atom can participate in halogen bonding, which may enhance binding affinity to target enzymes, thereby inhibiting their activity. This characteristic is particularly relevant in the development of antiviral and anticancer agents.

Inhibitory Effects

Research indicates that compounds structurally related to this compound exhibit significant inhibitory effects on various biological targets. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival .

Case Studies

  • Inhibition of Kinases : A study demonstrated that pyrimidine derivatives, including those with iodine substitutions, showed promising inhibitory activity against Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4). The compounds displayed IC50 values ranging from 0.210 to 0.530 µM, indicating potent inhibition .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of similar pyrimidine compounds. The results indicated that these derivatives could effectively inhibit bacterial growth, suggesting their potential use as antimicrobial agents .

Research Findings

Study FocusFindingsReference
Kinase InhibitionIC50 values: 0.210–0.530 µM against PfCDPK4
Antimicrobial PropertiesEffective inhibition of bacterial growth
Nucleic Acid Enzyme InhibitionEnhanced binding affinity due to iodine presence

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